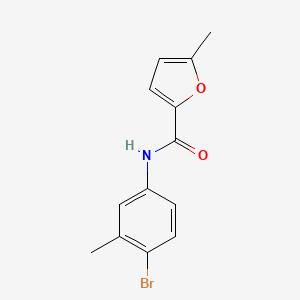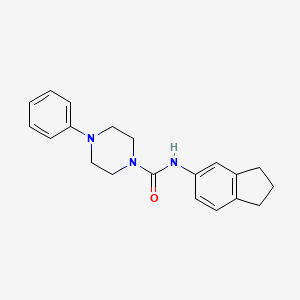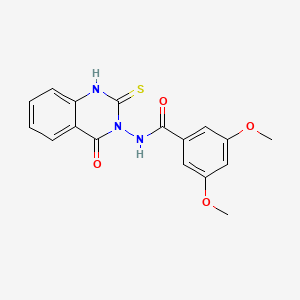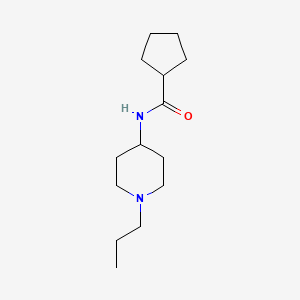
N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide, also known as BMF, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BMF is a member of the furanamide family of compounds and has been found to possess interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide is not fully understood. However, it is believed that N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide exerts its effects by modulating various signaling pathways in cells. N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and immune responses. By inhibiting NF-κB activity, N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide may reduce inflammation and enhance immune function. N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide has been found to possess interesting biochemical and physiological effects. It has been shown to reduce inflammation and enhance immune function in animal models. N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide has also been found to induce apoptosis in cancer cells. Furthermore, it has been found to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Furthermore, it has been found to be non-toxic at low concentrations. However, there are also limitations to using N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other signaling pathways. Furthermore, its efficacy and safety in humans have not been fully evaluated.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to evaluate its efficacy and safety in animal models and humans. Another area of interest is its potential as an antibacterial agent. N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide has been found to have activity against various strains of bacteria, and further studies are needed to evaluate its potential as a new antibiotic. Finally, studies are needed to further understand the mechanism of action of N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide and its effects on various signaling pathways in cells.
Conclusion
N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide, or N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide has been found to possess interesting biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antibacterial properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in cells. While N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide has several advantages for lab experiments, its efficacy and safety in humans have not been fully evaluated. Further research is needed to evaluate its potential as a therapeutic agent for various diseases and as a new antibiotic.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4-bromo-3-methylphenyl)-5-methyl-2-furamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, it has been found to have antibacterial activity against various strains of bacteria.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-7-10(4-5-11(8)14)15-13(16)12-6-3-9(2)17-12/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQUBXHLACXEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-dichloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4703789.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4703798.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4703810.png)
![{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}acetic acid](/img/structure/B4703812.png)
![N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B4703824.png)

![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine hydrochloride](/img/structure/B4703837.png)
![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide](/img/structure/B4703843.png)
![2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4703844.png)

![1-ethyl-4-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4703852.png)

![2,4-dichloro-N-(2-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4703884.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4703888.png)